H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2
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Overview
Description
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, commonly referred to as NT157, is a peptide-based compound that was originally designed as an inhibitor of the endothelial cell growth factor receptor, Tie21.
Synthesis Analysis
Unfortunately, the specific synthesis process for H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 is not readily available in the search results. For detailed synthesis information, it’s recommended to refer to the original research papers or contact the supplier21.Molecular Structure Analysis
The molecular formula of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 is C63H73N11O9S2. It has a molecular weight of 1192.4651.Chemical Reactions Analysis
The specific chemical reactions involving H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to the original research papers21.Scientific Research Applications
Formation of Mutagens by Amino-Carbonyl Reactions : A study investigated the formation of mutagens through amino-carbonyl reactions of amino acids, including Gly, Cys, and Lys, with sugars. These reactions led to mutation in Salmonella typhimurium, suggesting a potential mutagenic effect of amino acid and sugar interactions under specific conditions (Shinohara et al., 1983).
Structure of Murine Major Histocompatibility Complex Alloantigens : The amino-terminal residues of the murine histocompatibility antigen H-2Kb, including amino acids like Cys, Tyr, and Lys, have been studied. Understanding the structure of these alloantigens can provide insights into immune responses and potential therapeutic applications (Uehara et al., 1980).
Turn Structure for β-Hairpin Formation in Peptides : Research on β-hairpin formation in peptides has shown that specific amino acid sequences, including Arg, Trp, Tyr, and Lys, can lead to well-defined β-hairpin structures. This understanding aids in the development of peptide-based therapeutics (Nowick & Brower, 2003).
Chymotryptic-like Hydrolysis of Luliberin : A study examined the hydrolysis of the neuropeptide Luliberin, containing amino acids such as Tyr and Gly, by an adenohypophyseal enzyme. This research contributes to the understanding of hormone processing and regulation (Horsthemke & Bauer, 1981).
Conformationally Constrained Somatostatin Analogues : Research into cyclic, conformationally constrained peptides related to somatostatin, which include sequences like Cys, Tyr, and Lys, aims to develop selective and potent peptides for specific receptors. This has implications for the development of new drugs and understanding receptor biology (Pelton et al., 1986).
Structure-Activity Relationships of Gamma-MSH Analogues : A study on melanotropin bioactivities focused on the core sequence His-Phe-Arg-Trp, present in alpha-MSH. This research helps in understanding receptor-active conformations of pharmacophores and has potential therapeutic implications (Balse-Srinivasan et al., 2003).
Safety And Hazards
The specific safety and hazards associated with H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 are not provided in the search results. For detailed safety information, it’s recommended to refer to the original research papers or contact the supplier21.
Future Directions
The specific future directions for research on H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 are not provided in the search results. For potential future directions, it’s recommended to refer to the original research papers21.
properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)/t47-,48-,49-,50+,51-,52-,53+,54-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVMHKJQNYSYAL-ADEFNUOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](C6=CC7=CC=CC=C7C=C6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H73N11O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acywkvca |
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